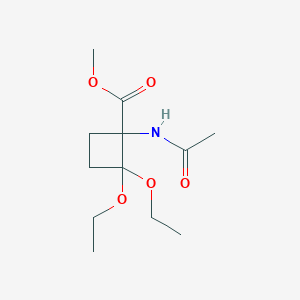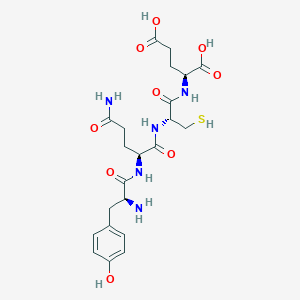
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- is a peptide compound composed of four amino acids: L-glutamic acid, L-tyrosine, L-glutamine, and L-cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, L-tyrosine, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for L-glutamine and L-cysteine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond, which can affect the peptide’s structure and function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino acid residues can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used to modify specific amino acid residues.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and biocatalysts.
Mécanisme D'action
The mechanism of action of L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- involves its interaction with specific molecular targets and pathways. For example, the cysteine residue can form disulfide bonds, influencing protein structure and function. The tyrosine residue can undergo phosphorylation, affecting signal transduction pathways. The glutamic acid and glutamine residues can participate in hydrogen bonding and electrostatic interactions, stabilizing protein complexes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutamic acid, L-tyrosyl-L-glutaminyl-: Lacks the cysteine residue, which affects its ability to form disulfide bonds.
L-Glutamic acid, L-tyrosyl-L-cysteinyl-: Lacks the glutamine residue, which may alter its hydrogen bonding capabilities.
L-Glutamic acid, L-glutaminyl-L-cysteinyl-: Lacks the tyrosine residue, which affects its potential for phosphorylation.
Uniqueness
L-Glutamic acid, L-tyrosyl-L-glutaminyl-L-cysteinyl- is unique due to the presence of all four amino acids, allowing it to participate in a wide range of chemical reactions and interactions. The combination of these residues provides a versatile platform for studying peptide chemistry and developing new applications in various fields.
Propriétés
Numéro CAS |
627874-16-2 |
|---|---|
Formule moléculaire |
C22H31N5O9S |
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H31N5O9S/c23-13(9-11-1-3-12(28)4-2-11)19(32)25-14(5-7-17(24)29)20(33)27-16(10-37)21(34)26-15(22(35)36)6-8-18(30)31/h1-4,13-16,28,37H,5-10,23H2,(H2,24,29)(H,25,32)(H,26,34)(H,27,33)(H,30,31)(H,35,36)/t13-,14-,15-,16-/m0/s1 |
Clé InChI |
GGXQFJYRJZAPMT-VGWMRTNUSA-N |
SMILES isomérique |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
SMILES canonique |
C1=CC(=CC=C1CC(C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
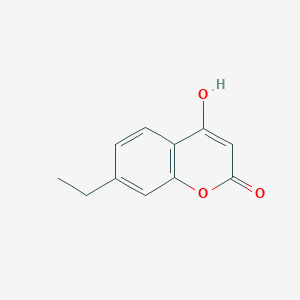
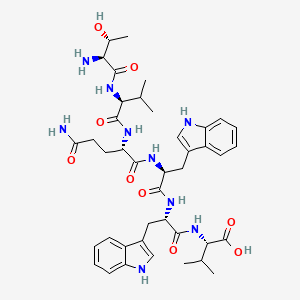
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
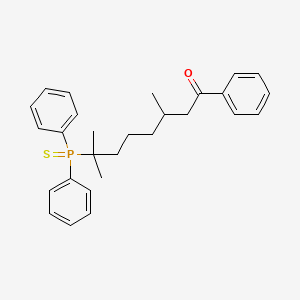
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
![Benzoic acid, 2-[[2-hydroxy-3-(2-propenyloxy)propyl]thio]-](/img/structure/B14225470.png)
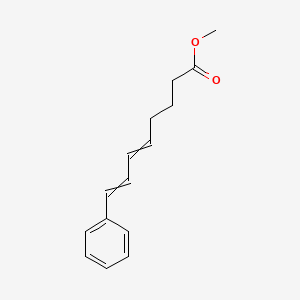
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
